molecular formula C13H10F2O2S B12069385 2-Thiophenecarboxylic acid, 5-(difluoromethyl)-3-phenyl-, methyl ester CAS No. 2149590-63-4

2-Thiophenecarboxylic acid, 5-(difluoromethyl)-3-phenyl-, methyl ester

Cat. No.: B12069385
CAS No.: 2149590-63-4
M. Wt: 268.28 g/mol
InChI Key: TWZSPACLSIAJKJ-UHFFFAOYSA-N
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Description

2-Thiophenecarboxylic acid, 5-(difluoromethyl)-3-phenyl-, methyl ester is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarboxylic acid, 5-(difluoromethyl)-3-phenyl-, methyl ester typically involves the reaction of thiophene derivatives with appropriate reagents under controlled conditions.

Industrial Production Methods

Industrial production of thiophene derivatives often involves the use of catalysts such as vanadium, iron, and molybdenum to enhance the yield and selectivity of the desired product . The reaction of thiophenes with carbon tetrachloride and alcohol in the presence of these catalysts is a common industrial method for producing thiophene esters.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarboxylic acid, 5-(difluoromethyl)-3-phenyl-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens or amines.

Scientific Research Applications

2-Thiophenecarboxylic acid, 5-(difluoromethyl)-3-phenyl-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxylic acid, 5-(difluoromethyl)-3-phenyl-, methyl ester involves its interaction with specific molecular targets and pathways. The difluoromethyl and phenyl groups enhance its binding affinity to target proteins, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both difluoromethyl and phenyl groups in 2-Thiophenecarboxylic acid, 5-(difluoromethyl)-3-phenyl-, methyl ester makes it unique compared to other thiophene derivatives

Properties

CAS No.

2149590-63-4

Molecular Formula

C13H10F2O2S

Molecular Weight

268.28 g/mol

IUPAC Name

methyl 5-(difluoromethyl)-3-phenylthiophene-2-carboxylate

InChI

InChI=1S/C13H10F2O2S/c1-17-13(16)11-9(7-10(18-11)12(14)15)8-5-3-2-4-6-8/h2-7,12H,1H3

InChI Key

TWZSPACLSIAJKJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(S1)C(F)F)C2=CC=CC=C2

Origin of Product

United States

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